N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11(2)12-7-8-13-17(9-12)25-19(20-13)21-18(22)16-10-23-14-5-3-4-6-15(14)24-16/h3-9,11,16H,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURZBPYVNIJPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to inhibit the cyclooxygenase (cox) enzymes. These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
This could result in anti-inflammatory and analgesic effects.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes. By inhibiting these enzymes, the compound could disrupt this pathway, reducing inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production could lead to anti-inflammatory and analgesic effects. This could potentially be beneficial in the treatment of conditions characterized by inflammation and pain.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the derivative.
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety and a benzo[d]dioxine unit. Its molecular formula is C17H18N2O3S, and it features a carboxamide functional group that may play a critical role in its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).
- IC50 Values :
The activity was notably higher in two-dimensional assays compared to three-dimensional assays, indicating the need for further structural optimization to enhance selectivity towards cancer cells over normal cells.
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have shown promising antimicrobial activity:
- Tested Organisms :
- Gram-negative: Escherichia coli
- Gram-positive: Staphylococcus aureus
- Eukaryotic model: Saccharomyces cerevisiae
The compounds exhibited strong antibacterial effects, particularly against Staphylococcus aureus, suggesting their potential as new antimicrobial agents .
The proposed mechanism of action for the antitumor activity involves the binding of these compounds to DNA, specifically within the minor groove. This interaction may disrupt DNA replication and transcription processes crucial for cancer cell proliferation . The presence of specific substituents such as nitro or chloro groups appears to influence binding affinity and selectivity.
Case Studies
-
Study on Lung Cancer Cell Lines :
- A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines, revealing that modifications in chemical structure significantly impacted cytotoxicity.
- Compounds were tested in both 2D and 3D formats to assess their efficacy in more physiologically relevant environments.
- Antimicrobial Testing :
Summary Table of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 6.75 ± 0.19 | Higher activity in 2D assays |
| HCC827 | 6.26 ± 0.33 | Significant effect on lung cancer cells | |
| NCI-H358 | 6.48 ± 0.11 | Moderate activity in normal fibroblasts | |
| Antimicrobial | E. coli | Not specified | Effective against Gram-positive bacteria |
| S. aureus | Not specified | Potential as new antimicrobial agents |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, typically starting with coupling the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties. Key steps include:
- Amide bond formation : Reacting 6-isopropylbenzo[d]thiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C are critical to avoid side reactions and ensure high yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is recommended .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons in the benzo[d]thiazole ring appearing at δ 7.2–8.5 ppm and dihydrodioxine protons as a multiplet at δ 4.2–4.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 397.1 (calculated for C₂₁H₂₀N₂O₃S) .
Q. What physicochemical properties influence its experimental handling?
- Solubility : Moderate solubility in DMSO (≥10 mM) and DMF, but limited in aqueous buffers (<0.1 mM) due to the hydrophobic isopropyl and dioxane groups .
- Stability : Stable at −20°C under inert gas (argon) but prone to hydrolysis in acidic/basic conditions; store lyophilized or in anhydrous solvents .
Advanced Research Questions
Q. How can computational methods predict its biological targets and binding modes?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with orexin receptors (OX1R/OX2R), leveraging homology models based on PDB 6TO7. Focus on hydrogen bonding between the carboxamide group and residues like Tyr₃¹⁷ and Asp₃²⁰ .
- MD simulations : GROMACS or AMBER can assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate docking poses .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Assay standardization : Validate conflicting results (e.g., IC₅₀ variations) by replicating assays under consistent conditions (e.g., cell line, ATP concentration in kinase assays) .
- Orthogonal assays : Cross-check orexin receptor inhibition (cAMP assay) with calcium flux measurements to confirm target engagement .
Q. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?
- Functional group substitution : Replace the isopropyl group with cyclopropyl or tert-butyl to study steric effects on receptor binding .
- Bioisosteric replacement : Substitute the dioxane ring with a tetrahydrofuran or morpholine moiety to modulate polarity and metabolic stability .
Q. How can reaction parameters be optimized to scale up synthesis without compromising purity?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature (60–100°C), solvent ratio (DMF:H₂O = 9:1), and catalyst loading (EDCI, 1.2 equiv) .
- Process analytical technology (PAT) : In-line FTIR monitors amide bond formation in real time, reducing byproduct formation .
Q. What advanced techniques address challenges in purity assessment?
- Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column (heptane/ethanol = 85:15) if stereocenters are present .
- LC-MS/MS : Quantify trace degradation products (e.g., hydrolyzed carboxamide) with a detection limit of 0.01% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
